molecular formula C23H20N2OS B2644838 N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 850916-26-6

N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2644838
CAS No.: 850916-26-6
M. Wt: 372.49
InChI Key: NVKPTWLUNGJXQX-UHFFFAOYSA-N
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Description

N-(2-((1H-Indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide is a novel synthetic compound designed for research applications, featuring a unique hybrid structure that incorporates multiple pharmacologically active motifs. Its molecular architecture combines a 1,1'-biphenyl-4-carboxamide group, an ethylthio linker, and a 1H-indole moiety, a scaffold widely recognized for its significance in medicinal chemistry . This specific combination suggests potential for multi-target activity, making it a compound of significant interest in early-stage drug discovery. The structural components of this compound are associated with diverse biological activities. Indole derivatives are prevalent in therapeutic agents for conditions including neurodegenerative diseases, migraines, and viral infections . Notably, structurally related 2-((1H-indol-3-yl)thio)acetamide derivatives have been identified as novel inhibitors of Respiratory Syncytial Virus (RSV), with some analogs functioning at the stage of viral membrane fusion or genome replication/transcription . Furthermore, N-(2-(1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives have been investigated for their role as Tau-aggregation induced toxicity inhibitors, positioning them as potential candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease . Researchers can utilize this compound as a key intermediate or lead structure for further chemical optimization, or as a pharmacological tool to probe biological mechanisms related to viral replication and protein aggregation pathologies. It is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments to determine the specific properties and activity profile of this compound for their intended application.

Properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-14-15-27-22-16-25-21-9-5-4-8-20(21)22/h1-13,16,25H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKPTWLUNGJXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The thioether linkage is then introduced via a nucleophilic substitution reaction, where the indole thiol reacts with an appropriate electrophile. The final step involves the formation of the amide bond, typically achieved through the reaction of the carboxylic acid derivative of biphenyl with the amine group of the indole derivative under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as viral RNA-dependent RNA polymerase (RdRp). By binding to the active site of RdRp, the compound inhibits the enzyme’s activity, thereby preventing viral RNA synthesis and replication . This inhibition is crucial in controlling viral infections and reducing viral load in infected individuals.

Comparison with Similar Compounds

Key Observations:

  • Thioether vs. Amide Linkages : The thioether group in the target compound may confer greater metabolic resistance compared to oxygen-based linkages but increases susceptibility to oxidation .
  • Halogenation: Fluorinated analogs (e.g., Brequinar) exhibit enhanced DHODH inhibition due to electronegative effects, whereas the non-halogenated target compound may prioritize alternative targets like serotonin receptors .

Pharmacological Target and Activity Comparison

Compound Name Primary Target Biological Activity Potency/IC₅₀ Key References
This compound 5-HT receptors (putative), DHODH (potential) Serotonergic modulation, anti-inflammatory (inferred) Not reported
Brequinar DHODH Immunosuppressive, antiviral (e.g., SARS-CoV-2) IC₅₀ = 10–50 nM (DHODH)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide DHODH, NSAID targets Dual anti-inflammatory and antiviral activity IC₅₀ = 100–200 nM (DHODH)
Suvorexant Orexin receptors Insomnia treatment Ki = 0.55 nM (OX1R)
Flurbiprofen-clioquinol hybrids Aβ aggregates, COX Anti-Alzheimer’s, anti-inflammatory IC₅₀ = 5 µM (Aβ aggregation)

Key Observations:

  • DHODH Inhibition : Brequinar and fluoro-biphenyl analogs exhibit strong DHODH inhibition, while the target compound’s lack of fluorine may reduce DHODH affinity but broaden serotonergic activity .
  • Anti-inflammatory Potential: Structural similarity to NSAID hybrids (e.g., flurbiprofen-clioquinol) implies possible COX inhibition, but this requires experimental validation .

Key Observations:

  • Yield and Purity : The target compound’s synthesis lacks reported yield data, unlike fluoro-biphenyl analogs achieving >95% purity .
  • Metabolism : The thioether group may lead to sulfoxide/sulfone metabolites, whereas fluorine or trifluoromethyl groups enhance metabolic stability .

Biological Activity

N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure combines an indole moiety, a biphenyl group, and a carboxamide functional group, making it an interesting candidate for various therapeutic applications.

Structure and Properties

The molecular formula of this compound is C23H20N2OSC_{23}H_{20}N_{2}OS, with a molecular weight of 384.48 g/mol. The compound features several functional groups that are of interest in drug design:

  • Indole Group : Known for its presence in many biologically active molecules.
  • Biphenyl Group : Commonly used in organic electronics and pharmaceuticals.
  • Carboxamide Functional Group : Enhances solubility and bioactivity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The indole moiety may engage in π-π stacking interactions with target enzymes, while the thioether linkage could facilitate covalent bonding with proteins.
  • Receptor Modulation : The biphenyl carboxamide group might enhance binding affinity through hydrogen bonding and hydrophobic interactions, affecting receptor activity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of indole have shown activity against various cancer cell lines by targeting specific enzymes involved in cell proliferation. The compound's structural features suggest it may inhibit key enzymes such as:

  • Thymidylate Synthase
  • Histone Deacetylases (HDAC)
  • Telomerase

These enzymes are critical in cancer cell growth and survival, making them prime targets for therapeutic intervention.

Antimicrobial Activity

Indole derivatives have also been noted for their antimicrobial properties. The presence of the thioether linkage may enhance the compound's ability to penetrate bacterial membranes or interact with microbial targets, potentially leading to effective antimicrobial agents.

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivityIndole derivatives exhibit cytotoxicity against various cancer cell lines, suggesting potential for this compound.
Antimicrobial EvaluationSimilar compounds showed promising results against bacterial strains, indicating potential effectiveness for this compound.
Structure–Activity RelationshipThe unique combination of functional groups enhances binding affinity to biological targets, improving therapeutic efficacy.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

CompoundStructureBiological Activity
N-(2-(1H-indol-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamideLacks thioether linkageReduced activity against certain targets
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-benzoic acidSimilar structure but different functional groupAltered binding properties

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